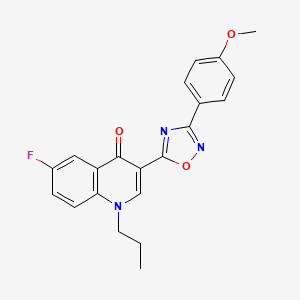
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, also known as FIIN-1, is a small molecule inhibitor that selectively targets fibroblast growth factor receptor (FGFR) kinases. FGFRs play a crucial role in various cellular processes, such as cell proliferation, differentiation, and angiogenesis. Aberrant activation of FGFRs has been implicated in the pathogenesis of various cancers, including lung, breast, and bladder cancer. Therefore, FIIN-1 has emerged as a promising therapeutic agent for the treatment of FGFR-dependent cancers.
Mécanisme D'action
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide selectively targets FGFR kinases by binding to a specific pocket within the kinase domain. This binding inhibits the activity of FGFRs, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell survival and proliferation. 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to inhibit the activity of various FGFR isoforms, including FGFR1, FGFR2, and FGFR3.
Biochemical and physiological effects:
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has also been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. Furthermore, 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages as a research tool, including its high selectivity for FGFR kinases and its ability to overcome resistance to other FGFR inhibitors. However, 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other kinases.
Orientations Futures
Future research on 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Furthermore, the combination of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide with other targeted therapies or immunotherapies should be explored to enhance its antitumor activity. Finally, the potential use of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as a diagnostic tool for FGFR-dependent cancers should be investigated.
Méthodes De Synthèse
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide was first synthesized by researchers at the University of California, San Francisco, in 2014. The synthesis of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide involves a multistep process that includes the coupling of an indole-5-carboxylic acid derivative with a 2-fluorophenol derivative, followed by the addition of an amine to form the final product. The synthesis of 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been optimized to yield high purity and reproducibility.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various FGFR-dependent cancers. In preclinical studies, 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has shown potent antitumor activity in various cancer cell lines, including lung, breast, and bladder cancer. 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has also been shown to inhibit tumor growth in mouse xenograft models of lung and breast cancer. Furthermore, 2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising therapeutic option for patients with FGFR-dependent cancers.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-12-3-1-2-4-14(12)22-9-16(21)18-11-5-6-13-10(7-11)8-15(20)19-13/h1-7H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRVNFBNVPSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)
![2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-](/img/structure/B2622945.png)

![2-Ethylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2622947.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2622949.png)



![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2622963.png)